molecular formula C23H16N2O2S B3603594 N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide

Cat. No.: B3603594
M. Wt: 384.5 g/mol
InChI Key: JNFWXELAFXFWRH-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a benzofuran carboxamide. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and diverse chemical reactivity.

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c26-22(20-13-17-5-1-3-7-19(17)27-20)24-14-15-9-11-16(12-10-15)23-25-18-6-2-4-8-21(18)28-23/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFWXELAFXFWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and benzofuran intermediates. One common method involves the condensation of 2-aminobenzothiazole with benzyl halides under basic conditions to form the benzothiazole derivative . The benzofuran carboxamide can be synthesized through the reaction of benzofuran-2-carboxylic acid with amines in the presence of coupling agents like EDCI and HOBt .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput methods and automated synthesis platforms to optimize yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry are increasingly used to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide is unique due to its combined benzothiazole and benzofuran moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential in various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide

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